molecular formula C17H12ClN3O3 B2907014 (Z)-N-(4-chloro-2-nitrophenyl)-2-cyano-3-(p-tolyl)acrylamide CAS No. 444097-92-1

(Z)-N-(4-chloro-2-nitrophenyl)-2-cyano-3-(p-tolyl)acrylamide

Cat. No.: B2907014
CAS No.: 444097-92-1
M. Wt: 341.75
InChI Key: QTUHOHIWUVUDMO-JYRVWZFOSA-N
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Description

(Z)-N-(4-chloro-2-nitrophenyl)-2-cyano-3-(p-tolyl)acrylamide: is an organic compound characterized by its complex structure, which includes a cyano group, a nitrophenyl group, and a p-tolyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-N-(4-chloro-2-nitrophenyl)-2-cyano-3-(p-tolyl)acrylamide typically involves a multi-step process:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-chloro-2-nitroaniline and p-tolualdehyde.

    Formation of Intermediate: The initial step involves the formation of an intermediate through a condensation reaction between 4-chloro-2-nitroaniline and p-tolualdehyde in the presence of a base such as sodium hydroxide.

    Cyclization: The intermediate undergoes cyclization in the presence of a suitable catalyst to form the desired acrylamide compound.

    Purification: The final product is purified using techniques such as recrystallization or column chromatography to achieve the desired purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the nitrophenyl group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can target the nitro group, converting it to an amine group under suitable conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines or thiols can be employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while substitution of the chloro group can introduce a variety of functional groups.

Scientific Research Applications

Chemistry

In chemistry, (Z)-N-(4-chloro-2-nitrophenyl)-2-cyano-3-(p-tolyl)acrylamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

The compound has potential applications in biological research, particularly in the study of enzyme inhibition and protein-ligand interactions. Its ability to interact with biological macromolecules makes it a valuable tool for probing biochemical pathways.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. Its structural features suggest it could serve as a lead compound for the development of new drugs targeting specific diseases.

Industry

In the industrial sector, this compound is used in the production of advanced materials, including polymers and coatings. Its reactivity and stability make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of (Z)-N-(4-chloro-2-nitrophenyl)-2-cyano-3-(p-tolyl)acrylamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s functional groups allow it to form specific interactions with these targets, modulating their activity and leading to the desired biological or chemical effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • (4-chloro-3-nitrophenyl)(p-tolyl)methanone
  • (4-nitrophenyl)(p-tolyl)sulfane

Uniqueness

Compared to similar compounds, (Z)-N-(4-chloro-2-nitrophenyl)-2-cyano-3-(p-tolyl)acrylamide stands out due to its unique combination of functional groups, which confer distinct reactivity and potential applications. Its cyano and acrylamide groups, in particular, provide opportunities for diverse chemical transformations and interactions.

Properties

IUPAC Name

(Z)-N-(4-chloro-2-nitrophenyl)-2-cyano-3-(4-methylphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12ClN3O3/c1-11-2-4-12(5-3-11)8-13(10-19)17(22)20-15-7-6-14(18)9-16(15)21(23)24/h2-9H,1H3,(H,20,22)/b13-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTUHOHIWUVUDMO-JYRVWZFOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C=C(C#N)C(=O)NC2=C(C=C(C=C2)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)/C=C(/C#N)\C(=O)NC2=C(C=C(C=C2)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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